molecular formula C19H39NOSn B14292275 2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide CAS No. 113315-55-2

2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide

Cat. No.: B14292275
CAS No.: 113315-55-2
M. Wt: 416.2 g/mol
InChI Key: PNPBRNDVNXRAEI-UHFFFAOYSA-N
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Description

2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a tributylstannyl group, which is a tin-containing substituent, attached to a propyl chain. The compound also features a prop-2-enamide moiety, which includes a double bond between the second and third carbon atoms of the propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide typically involves the following steps:

    Formation of the Tributylstannyl Intermediate: The tributylstannyl group is introduced through a reaction between tributyltin hydride and an appropriate alkyl halide under radical conditions.

    Amide Formation: The intermediate is then reacted with 2-methylprop-2-enamide in the presence of a suitable catalyst, such as a palladium complex, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The tributylstannyl group can be oxidized to form a stannic oxide derivative.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Formation of stannic oxide derivatives.

    Reduction: Formation of this compound.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-[3-(trimethylstannyl)propyl]prop-2-enamide: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.

    2-Methyl-N-[3-(triethylstannyl)propyl]prop-2-enamide: Similar structure but with a triethylstannyl group instead of a tributylstannyl group.

Uniqueness

2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

113315-55-2

Molecular Formula

C19H39NOSn

Molecular Weight

416.2 g/mol

IUPAC Name

2-methyl-N-(3-tributylstannylpropyl)prop-2-enamide

InChI

InChI=1S/C7H12NO.3C4H9.Sn/c1-4-5-8-7(9)6(2)3;3*1-3-4-2;/h1-2,4-5H2,3H3,(H,8,9);3*1,3-4H2,2H3;

InChI Key

PNPBRNDVNXRAEI-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCCNC(=O)C(=C)C

Origin of Product

United States

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